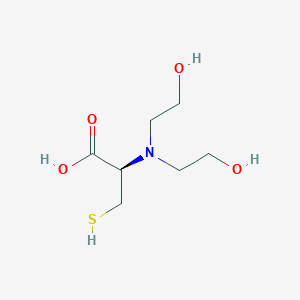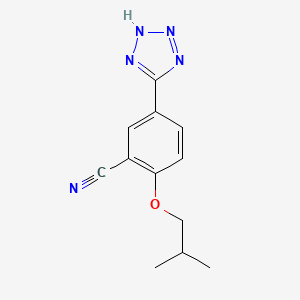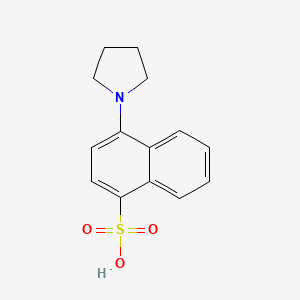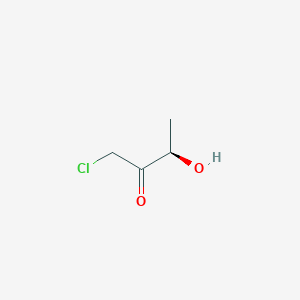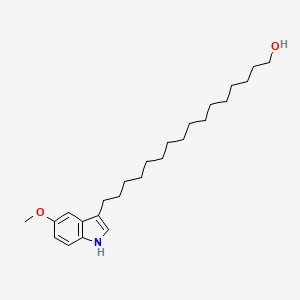![molecular formula C10H20NO2+ B15159288 N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium CAS No. 805190-64-1](/img/structure/B15159288.png)
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is a quaternary ammonium compound with a unique structure that includes a pent-4-enoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium typically involves the reaction of trimethylamine with a suitable ester or acid derivative of pent-4-enoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or in the study of cellular processes.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
作用機序
The mechanism by which N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling. Specific pathways and targets depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-2-[(1-oxo-2-pentenyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(1-oxo-4-pentenyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
805190-64-1 |
|---|---|
分子式 |
C10H20NO2+ |
分子量 |
186.27 g/mol |
IUPAC名 |
trimethyl(2-pent-4-enoyloxyethyl)azanium |
InChI |
InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5H,1,6-9H2,2-4H3/q+1 |
InChIキー |
JIGCFWHZISXTBG-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


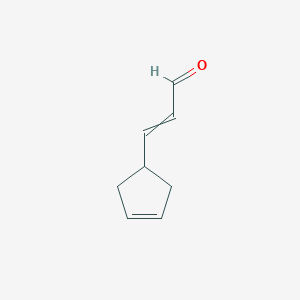
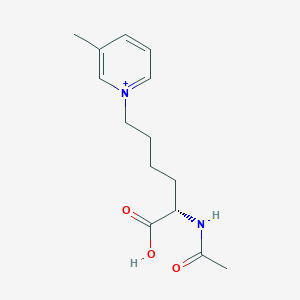
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)

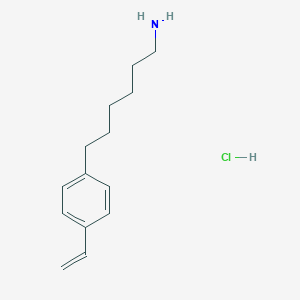
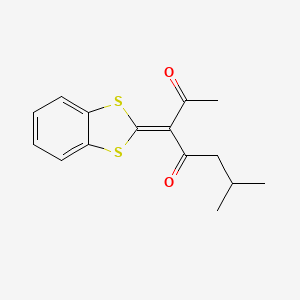
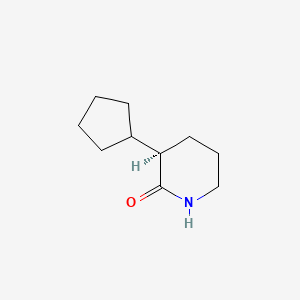
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
